molecular formula C19H19F2NO2 B1195176 Flazalone CAS No. 21221-18-1

Flazalone

Cat. No. B1195176
CAS RN: 21221-18-1
M. Wt: 331.4 g/mol
InChI Key: PPQZABOURJVKNI-UHFFFAOYSA-N
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Description

Flazalone is a nonsteroidal anti-inflammatory drug . It has shown a wide spectrum of activity in acute irritant anti-inflammatory tests . The compound was active in affecting the course of paw swelling in adjuvant arthritis when given daily either at the outset of the polyarthritis or after induction .


Molecular Structure Analysis

Flazalone has a molecular formula of C19H19F2NO2 . Its average mass is 331.357 Da and its monoisotopic mass is 331.138397 Da .

Scientific Research Applications

Antiviral and Antibacterial Properties

Flazalone has been researched for its potential in creating antiviral and antibacterial preparations. Studies have generalized basic research data on the synthesis and study of antiviral activity, particularly focusing on azoloazine series compounds. This research has led to the development of a new family of antiviral substances, with some becoming regular therapeutic fixtures as antiflu preparations (Chupakhin, Charushin, & Rusinov, 2016).

Interaction with Human Serum Albumin

Research on Flazalone's interaction with human serum albumin (HSA) has been conducted using various spectroscopic and molecular modeling techniques. This study has significant implications for understanding the drug interactions of Flazalone, particularly how it affects the conformation and binding affinity of HSA (Dangkoob et al., 2015).

Resistance Mechanisms in Fungal Infections

Investigations into the resistance mechanisms of Candida spp. to triazole antifungals, which are relevant to the application of Flazalone in treating fungal infections, have been conducted. These studies have important implications for the choice of antifungal therapy, especially in cases of prior azole exposure (Magill et al., 2006).

Ethnomedicine Applications

Flazalone has been studied in the context of ethnomedicine, which involves the exploration of biologically active molecules present in natural sources for their therapeutic effects. Research in this field focuses on the impact of such compounds on human health and the environment, and Flazalone's role in this context has been part of broader investigations (Cicero, 2020).

Gene Expression in Response to Antifungal Agents

The response of Cryptococcus neoformans to fluconazole, a triazole antifungal, has been studied at the genomic level. This research is crucial in understanding how pathogenic yeasts adapt to antifungal agents, which can inform the use of Flazalone in similar contexts (Florio et al., 2011).

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2/c1-22-11-10-19(24,14-4-8-16(21)9-5-14)17(12-22)18(23)13-2-6-15(20)7-3-13/h2-9,17,24H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZABOURJVKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046283
Record name Flazalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flazalone

CAS RN

21221-18-1
Record name Flazalone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flazalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flazalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAZALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A1Y43ML91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
L Levy, D McClure - Journal of Pharmacology and Experimental …, 1976 - ASPET
The anti-inflammatory activity of flazalone, a unique chemical drug, is described. In acute irritant anti-inflammatory tests, flazalone exhibited a wide spectrum of activity. The compound …
Number of citations: 3 jpet.aspetjournals.org
MD Draper, FJ Petracek, MW Klohs… - Arzneimittel …, 1972 - europepmc.org
Fluorophenyl-4-(p-fluorophenyl)-4-hydroxy-1-methyl-3-piperidyl ketone (flazalone): a novel non-steroidal anti-inflammatory agent. - Abstract - Europe PMC … Fluorophenyl-4-(p-fluorophenyl)-4-hydroxy-1-methyl-3-piperidyl …
Number of citations: 7 europepmc.org
KJ Münzenberg, B Zorn - Therapie der Gegenwart, 1973 - europepmc.org
[Treatment of arthrotic irritations with "R-760" (Flazalone) in double blind experiment with phenylbutazone]. - Abstract - Europe PMC … [Treatment of arthrotic irritations with "R-760" (Flazalone) …
Number of citations: 2 europepmc.org
D Hall, F O'Grady, P Turner - Journal of Pharmacy and …, 1974 - academic.oup.com
… The time-dependent enzyme modification revealed by preincubating these NSAIs with trypsin (Table 1) suggests direct action on the enzyme leading to activation with flazalone and …
Number of citations: 6 academic.oup.com
DW Cushman, HS Cheung - Biochimica et Biophysica Acta (BBA)-Lipids …, 1976 - Elsevier
… Benzydamine and flazalone are non-competitive or weakly competitive with arachidonic acid and, at high concentrations of arachidonic acid, they augment synthesis of prostaglandin E …
Number of citations: 76 www.sciencedirect.com
J Hillier, JG Hillier, PH Redfern - Journal of Pharmacy and …, 1974 - academic.oup.com
Concentration (mM in digest) of modifier required for 50% activation were found to be: flazalone, 2; ketoprofen, 4; flufenamate,> 16. The effect of preincubating a solution of modifier and …
Number of citations: 1 academic.oup.com
B Fjalland - Journal of Pharmacy and Pharmacology, 1976 - academic.oup.com
… Flazalone, benzydamine and paracetamol inhibited PGrelease only in high concentrations, whereas penicillamine, the immunosuppressant cyclophospharnide, the gold compound …
Number of citations: 11 academic.oup.com
RJ Smith - Biochemical Pharmacology, 1979 - Elsevier
… A~tylsaii~ylic acid and flazalone were inactive. The ~hibito~ effects of these nonsteroid ~ti-i~~matory … Acetylsalicylic acid and flazalone had no effect on ionophore-induced …
Number of citations: 17 www.sciencedirect.com
E Law, AJ Lewis - British Journal of Pharmacology, 1977 - ncbi.nlm.nih.gov
… Flazalone was effective subcutaneously but not examined orally. Methysergide, mianserin and cyproheptadine administered orally reduced the erythema response (Table 3). …
Number of citations: 33 www.ncbi.nlm.nih.gov
TY Shen - Anti-Inflammatory Agents, 1974 - books.google.com
… Flazalone inhibits edema induced by avariety of agents, … Flazalone inhibits the RNA and DNA synthesis of lymphocytes in vitro … Flazalone has been evaluated clinically in patients with …
Number of citations: 8 books.google.com

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